molecular formula C11H10N2O3 B8133798 methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate

methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate

Cat. No.: B8133798
M. Wt: 218.21 g/mol
InChI Key: LLLLLOZVBPFDIU-UHFFFAOYSA-N
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Description

Methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate (CAS: 1239461-90-5) is a heterocyclic ester compound featuring a 1,5-naphthyridine core fused with a ketone group at the 2-position and an acetoxy methyl ester substituent. It is commercially available with a purity of 98% (MFCD25956970) and is utilized in research settings for structural derivatization and ligand design .

Properties

IUPAC Name

methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-11(15)7-13-9-3-2-6-12-8(9)4-5-10(13)14/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLLLOZVBPFDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=CC1=O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound belongs to the naphthyridine class, which is known for various pharmacological properties. Research indicates that derivatives of naphthyridines exhibit activities such as:

  • Antibacterial
  • Antiviral
  • Antiparasitic
  • Anticancer
  • Anti-inflammatory

These activities stem from the compound's ability to interact with specific biological targets, leading to modulation of cellular functions.

The mechanism of action for this compound involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes crucial for cellular metabolism and signaling pathways.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and affecting downstream signaling cascades.

This interaction can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Antibacterial Activity

A study highlighted the antibacterial properties of naphthyridine derivatives, including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anticancer Properties

Research indicated that this compound exhibited cytotoxic effects against various cancer cell lines. For instance, it showed potent activity against human leukemia (HL-60) and cervical cancer (HeLa) cells. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Antiparasitic Effects

The compound was also evaluated for its antiparasitic activity against Leishmania species. In vitro studies revealed that it effectively inhibited the growth of Leishmania donovani, suggesting potential as a therapeutic agent for leishmaniasis. The mechanism involved interference with parasite metabolism and replication .

Data Tables

Biological ActivityTarget Organism/Cell LineMechanism
AntibacterialGram-positive & Gram-negative bacteriaInhibition of cell wall synthesis
AnticancerHL-60, HeLaInduction of apoptosis via caspase activation
AntiparasiticLeishmania donovaniDisruption of metabolic pathways

Scientific Research Applications

Synthesis and Reactivity

The synthesis of methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate typically involves cyclization reactions that form the naphthyridine core. Various synthetic strategies have been employed to achieve high yields and selectivity in producing this compound. For example:

  • Cyclization Methods : Cyclization reactions using iodine as a catalyst in a dioxane/water mixture have shown promising results with good reproducibility .
  • Microwave-Assisted Synthesis : This method has been utilized to enhance the efficiency of synthesizing naphthyridine derivatives, allowing for rapid formation of desired structures .

Biological Activities

This compound exhibits several biological activities that make it a candidate for further research in medicinal chemistry:

Antiviral Activity

Recent studies have indicated that naphthyridine derivatives can act as inhibitors against HIV integrase, with some compounds showing nanomolar potency against drug-resistant strains . The modifications made to the naphthyridine core have been crucial in enhancing antiviral efficacy while minimizing toxicity.

Anticancer Properties

Compounds similar to this compound have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, derivatives with specific substitutions at the naphthyridine ring have shown improved activity against breast cancer cells (MCF7) with IC50 values lower than established chemotherapeutics like staurosporine .

Antiparasitic Activity

The compound has also been evaluated for its potential against parasitic infections such as visceral leishmaniasis. Initial findings suggest that certain naphthyridine derivatives can reduce parasite burden in vivo, indicating their potential as new treatments for neglected diseases .

Case Studies

StudyCompound TestedBiological ActivityFindings
Naphthyridine DerivativeAntiviralNanomolar potency against HIV integrase
Naphthyridine AnalogAntiparasiticReduced parasite burden in mouse model
2-Phenyl-NaphthyridineAnticancerIC50 values < 7 μM against MCF7

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate with structurally analogous compounds based on available commercial and structural data.

Table 1: Structural and Commercial Comparison of Related Compounds

Compound Name CAS Number Purity Core Structure Key Substituents Commercial Availability (Supplier Examples)
This compound 1239461-90-5 98% 1,5-naphthyridine 2-oxo, acetoxy methyl ester Combi-Blocks (QY-2231)
Methyl 3-oxo-1-methyl-cyclobutanecarboxylate 1408075-88-6 95% Cyclobutane 3-oxo, methyl ester Combi-Blocks (QE-1854)
Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetate 600167-15-5 95% Tetrahydroquinoline 2-oxo, acetoxy methyl ester Enamine, TRC, Shanghai Haohong
Methyl 2-{2-oxo-9-oxatricyclo[...]}acetate* 1820687-28-2 95% Oxatricyclo[9.4.0.0³,⁸]pentadeca 2-oxo, acetoxy methyl ester Combi-Blocks (YC-0629)

*The oxatricyclo structure includes a fused oxabicyclic system, distinct from planar naphthyridine.

Key Structural and Functional Differences:

Core Heterocycle: The 1,5-naphthyridine core in the target compound is a planar, aromatic heterocycle with two nitrogen atoms at the 1- and 5-positions. This contrasts with tetrahydroquinoline (partially saturated, one nitrogen) and cyclobutane (non-aromatic, strained four-membered ring) . The oxatricyclo framework introduces a complex bridged oxygen-containing system, offering distinct steric constraints compared to the flat naphthyridine ring .

Substituent Effects: The 2-oxo group in all compounds enhances electrophilicity, but its position relative to the ester varies. The acetoxy methyl ester group provides hydrolytic lability, common to all listed compounds, but solubility and reactivity may differ due to the core’s electronic environment.

Commercial and Synthetic Relevance: this compound is priced higher (e.g., $342/0.5g from Enamine) compared to methyl 2-(2-oxo-tetrahydroquinolin-1-yl)acetate ($228/250mg from TRC), likely due to the complexity of synthesizing the 1,5-naphthyridine scaffold . The tetrahydroquinoline derivative is more widely available across suppliers (Enamine, TRC, etc.), suggesting broader application in medicinal chemistry for kinase inhibitor scaffolds .

Research and Application Insights

  • 1,5-Naphthyridine Derivatives: The target compound’s planar aromatic system is advantageous in designing DNA intercalators or topoisomerase inhibitors, whereas tetrahydroquinoline derivatives are more common in CNS-targeting drugs due to their partial saturation enhancing blood-brain barrier penetration .
  • Synthetic Challenges: The 1,5-naphthyridine core requires multi-step synthesis (e.g., cyclocondensation of aminopyridines), unlike the simpler cyclobutane or tetrahydroquinoline systems, which can be accessed via Diels-Alder or hydrogenation routes .

Preparation Methods

Skraup-Type Cyclization with Oxidants

A prevalent method involves the cyclization of 3-aminopyridine derivatives with glycerol in the presence of oxidants such as m-nitrobenzenesulfonic acid (m-NO2_2PhSO3_3Na) or iodine. For example, reacting 3-amino-4-methylpyridine with acetaldehyde under Skraup conditions yields 2-methyl-1,5-naphthyridine derivatives in 45–50% yields. These conditions are adaptable to substrates bearing pre-existing oxo groups, enabling direct incorporation of the 2-oxo functionality during ring formation.

Montmorillonite K10-Catalyzed Cyclocondensation

Montmorillonite K10, a cost-effective and reusable catalyst, facilitates the cyclocondensation of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone. This method produces 1,5-naphthyridine derivatives with electron-withdrawing substituents, such as trifluoromethyl groups, in moderate yields (55–65%). The reaction proceeds via a stepwise [4+2]-cycloaddition mechanism, forming azatriene intermediates that undergo electrocyclic ring closure and aromatization.

The introduction of the methyl acetoxy group at the 1-position of 2-oxo-1,5-naphthyridine is achieved through nucleophilic substitution or Mitsunobu reactions.

Tosylation-Alkylation Sequence

1-Hydroxy-2-oxo-1,5-naphthyridine is tosylated using toluenesulfonyl chloride in dichloromethane, yielding the corresponding tosylate (93% yield). Subsequent displacement with methyl glycolate in the presence of N-ethyl-N-isopropylpropan-2-amine affords this compound in 70–75% yield. This method is scalable and benefits from the stability of the tosylate intermediate.

Mitsunobu Reaction with Hydroxyprecursors

For substrates bearing a 1-hydroxyl group, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable coupling with methyl glycolate. This method proceeds with inversion of configuration and achieves yields of 65–80%. The reaction is particularly effective for sterically hindered naphthyridines, avoiding competing side reactions observed in SN2 pathways.

Comparative Analysis of Synthetic Routes

The following table summarizes key methodologies, highlighting reaction conditions, yields, and limitations:

Step Method Conditions Yield Reference
CyclizationSkraup with m-NO2_2PhSO3_3NaDioxane/water, 100°C, 12 h45–50%
OxidationBiocatalytic monooxygenasepH 7.5, 30°C, 24 h85%
TosylationTosCl, DCM0°C to rt, 2 h93%
AlkylationMethyl glycolate, DMF50°C, 1 h70–75%
MitsunobuDEAD, PPh3_3, THF0°C to rt, 6 h65–80%

Challenges and Optimization Strategies

Regioselectivity in Oxidation

Controlling the position of oxidation remains challenging. Computational studies suggest that electron-deficient 1,5-naphthyridines favor oxidation at the 2-position due to lower activation barriers. Pre-coordination with Lewis acids (e.g., ZnCl2_2) further enhances regioselectivity by polarizing the substrate.

Purification of Polar Intermediates

The high polarity of 2-oxo-1,5-naphthyridine derivatives complicates isolation. Reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) achieves >95% purity for analytical samples, while preparative chromatography on silica gel (ethyl acetate/hexanes) is preferred for bulk quantities .

Q & A

Basic: How can I optimize the synthesis route for methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate?

Methodological Answer:
A common approach involves nucleophilic substitution or esterification reactions. For example, coupling 1,5-naphthyridinone derivatives with methyl haloacetates under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours. Monitor reaction progress via TLC (n-hexane:ethyl acetate, 7:3) and purify via column chromatography (silica gel, gradient elution). Yield optimization may require adjusting stoichiometry (1.2–1.5 eq of the naphthyridinone precursor) and inert atmosphere (N₂/Ar) to prevent oxidation .

Basic: What purification methods are recommended for this compound?

Methodological Answer:
After synthesis, extract the crude product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. Purification options:

  • Recrystallization : Use ethanol or methanol at low temperatures (0–5°C) for high-purity crystalline yields.
  • Column Chromatography : Use silica gel with a polarity gradient (e.g., 5–30% ethyl acetate in hexane).
    Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (CDCl₃ or DMSO-d₆) .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of fine particles.
  • First Aid : For skin contact, wash with soap/water for 15+ minutes; for eye exposure, rinse with saline solution. Store away from oxidizing agents and moisture .

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Methodological Answer:
Discrepancies often arise from tautomerism or solvent effects. Validate via:

  • 2D NMR (COSY, HSQC) : Confirm proton-carbon correlations.
  • X-ray Crystallography : Resolve structural ambiguities.
  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental spectra. Adjust solvent models (e.g., PCM for DMSO) in simulations .

Advanced: How to assess the compound’s stability under varying pH/temperature?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (N₂ atmosphere, 10°C/min).
  • pH Stability Studies : Incubate in buffers (pH 2–12) at 25°C and 37°C for 24–72 hours. Monitor degradation via HPLC.
  • Light Sensitivity : Conduct accelerated aging under UV/visible light (ICH Q1B guidelines) .

Advanced: What mechanistic insights support its reactivity in cross-coupling reactions?

Methodological Answer:
The 1,5-naphthyridine core acts as a π-deficient heterocycle, enabling Suzuki-Miyaura couplings. Key steps:

  • Catalytic System : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in DMF/H₂O (3:1).
  • Isotopic Labeling : Use ¹³C-labeled methyl groups to track acetate transfer.
  • Kinetic Studies : Monitor intermediates via in situ IR or LC-MS .

Advanced: How to address low yields in scale-up synthesis?

Methodological Answer:
Common pitfalls include poor mixing or exothermicity. Mitigate via:

  • Flow Chemistry : Improve heat dissipation and reproducibility.
  • DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) statistically.
  • Process Analytical Technology (PAT) : Use inline FTIR or Raman for real-time monitoring .

Basic: What analytical techniques confirm structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Match peaks with predicted chemical shifts (e.g., ester carbonyl at ~170 ppm in ¹³C NMR).
  • HRMS : Confirm molecular ion ([M+H]⁺) within 2 ppm error.
  • IR Spectroscopy : Verify ester C=O stretch (~1740 cm⁻¹) and naphthyridine ring vibrations .

Advanced: How to evaluate its potential in drug discovery pipelines?

Methodological Answer:

  • In Vitro Assays : Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization.
  • ADMET Profiling : Assess solubility (shake-flask method), plasma stability (37°C, 1 hour), and CYP450 inhibition.
  • Molecular Docking : Use AutoDock Vina to predict binding modes to protein active sites .

Advanced: How to interpret conflicting bioactivity data across cell lines?

Methodological Answer:
Contradictions may stem from cell-specific metabolism or off-target effects. Address via:

  • Metabolomics : Identify active metabolites via LC-MS/MS.
  • CRISPR Knockout : Validate target engagement by deleting putative receptors.
  • Dose-Response Curves : Calculate IC₅₀ values in triplicate to ensure reproducibility .

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